molecular formula C15H22BrNO3S B12126171 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine

Cat. No.: B12126171
M. Wt: 376.3 g/mol
InChI Key: JMPDFJXJKLUXTH-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine is an organic compound that features a sulfonyl group attached to a cycloheptylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylphenol to obtain 5-bromo-2-methoxy-4-methylphenol . This intermediate is then subjected to sulfonylation using sulfonyl chloride under basic conditions to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with cycloheptylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine is unique due to its cycloheptylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

Molecular Formula

C15H22BrNO3S

Molecular Weight

376.3 g/mol

IUPAC Name

5-bromo-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H22BrNO3S/c1-11-9-14(20-2)15(10-13(11)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-10,12,17H,3-8H2,1-2H3

InChI Key

JMPDFJXJKLUXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NC2CCCCCC2)OC

Origin of Product

United States

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